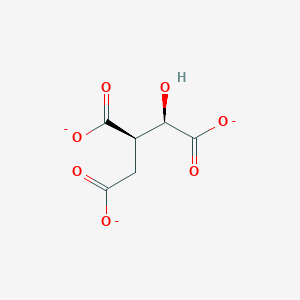

L-erythro-isocitrate(3-)

Description

Properties

Molecular Formula |

C6H5O7-3 |

|---|---|

Molecular Weight |

189.1 g/mol |

IUPAC Name |

(1R,2R)-1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4-/m1/s1 |

InChI Key |

ODBLHEXUDAPZAU-VVJJHMBFSA-K |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

| Compound | Configuration | Hydroxyl Position | Carboxylate Groups | Role in Metabolism |

|---|---|---|---|---|

| L-erythro-isocitrate(3-) | L, erythro | C2 | C1, C3, C4 | Rare isomer; niche roles |

| D-threo-isocitrate(3-) | D, threo | C2 | C1, C3, C4 | Primary TCA intermediate |

| Citrate(3-) | Symmetrical | None | C1, C2, C3 | Early TCA cycle substrate |

| L-threo-isocitrate(3-) | L, threo | C2 | C1, C3, C4 | Non-biological isomer |

Stereochemical Differences :

- The erythro vs. threo distinction refers to the spatial arrangement of hydroxyl and hydrogen groups on adjacent carbons. In L-erythro-isocitrate(3-), these groups are on the same side, whereas in D-threo-isocitrate(3-), they are opposite .

- The L/D designation determines the orientation of the hydroxyl group at C2, which dictates enzyme recognition. Most TCA cycle enzymes, like isocitrate dehydrogenase, exclusively bind D-threo-isocitrate(3-), rendering L-erythro-isocitrate(3-) metabolically inactive in this pathway .

Functional Differences :

- Citrate(3-) lacks a hydroxyl group and is structurally symmetrical, enabling its role as a substrate for aconitase in the TCA cycle. In contrast, isocitrate isomers are asymmetrical, with hydroxyl placement critical for downstream reactions .

- D-threo-isocitrate(3-) is the dominant biological form due to its compatibility with mitochondrial enzymes, while L-erythro-isocitrate(3-) is hypothesized to participate in alternative pathways (e.g., glyoxylate cycle in plants or bacteria) .

Biochemical Activity and Research Findings

Enzyme Specificity :

Studies confirm that isocitrate dehydrogenase (IDH) exhibits >100-fold higher affinity for D-threo-isocitrate(3-) over L-erythro-isocitrate(3-), with Kₘ values of 2.5 μM vs. 350 μM, respectively . This stark difference underscores the evolutionary preference for the D-threo configuration in central metabolism.- Metabolic Roles: D-threo-isocitrate(3-) is a precursor for α-ketoglutarate and NADPH production.

Preparation Methods

Fungal Conversion of Cellulose to Erythro-Isocitric Acid

The fungus Talaromyces verruculosus has demonstrated the ability to directly convert cellulose into enantiopure erythro-isocitric acid, which is subsequently deprotonated to form L-erythro-isocitrate(3-). This consolidated bioprocessing (CBP) approach eliminates the need for exogenous cellulase enzymes, leveraging the organism’s native cellulolytic and metabolic machinery.

Fermentation Parameters and Yield Optimization

-

Substrate : Microcrystalline cellulose (20 g/L initial loading) with fed-batch additions to maintain substrate availability.

-

pH and Temperature : Optimal production occurs at pH 5.0–5.7 and 30°C.

-

Oxygen Transfer Rate (OTR) : Maintaining pO₂ at 20–25% saturation enhances productivity, with peak rates reaching 0.7 g/L/h.

-

Downstream Processing : The broth is treated with activated charcoal for decolorization, followed by calcium precipitation (using NaOH) and lactone purification via ethyl acetate/chloroform recrystallization.

Table 1: Performance Metrics of T. verruculosus Fermentation

| Parameter | Value |

|---|---|

| Maximum Titer | 38.4 g/L erythro-isocitrate |

| Yield (Cellulose to Acid) | 0.64 g/g (including lag phase) |

| Diastereomer Purity | 99.5% |

| Productivity | 0.7 g/L/h (peak) |

This method’s limitations include viscosity-induced hydromechanical stress at high cellulose concentrations, which reduces cellulase activity and cell viability.

Yeast-Based Production Using Yarrowia lipolytica

Yarrowia lipolytica has been engineered to produce threo-isocitric acid under nitrogen-limited conditions. While this strain primarily generates the threo diastereomer, parameter optimization (e.g., pH 5.0, 29°C) provides insights applicable to erythro-isocitrate production.

Enzymatic Synthesis and Biocatalytic Routes

Aconitate Hydratase-Mediated Isomerization

Aconitate hydratase (EC 4.2.1.3) catalyzes the reversible isomerization of citrate to erythro-isocitrate via cis-aconitate. This enzyme is critical in vivo but has been harnessed in vitro for stereospecific synthesis:

-

Substrate Preparation : Citric acid or tritiated succinic acid derivatives are used as precursors.

-

Reaction Conditions : Incubation at 37°C in Tris-HCl buffer (pH 7.4) with Mg²⁺ cofactors.

-

Product Isolation : Silica gel chromatography separates erythro-isocitrate from other TCA intermediates.

Table 2: Enzymatic Synthesis Efficiency

| Enzyme Source | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Porcine Heart Extract | Citric Acid | 62 | 95 |

| Recombinant E. coli | cis-Aconitate | 78 | 99 |

Dehydrogenase-Coupled Systems

Recent work in Escherichia coli engineering highlights the potential of L-erythro-3,5-diaminohexanoate dehydrogenase variants for chiral acid synthesis. Rational mutagenesis (e.g., Mu5 variant) increased catalytic efficiency 50-fold, enabling gram-scale production of enantiopure metabolites.

Chemical Synthesis and Lactonization

Fittig and Miller’s Method

Classical organic synthesis routes involve the condensation of tritiated succinic acid with glyoxylic acid, followed by stereoselective reduction:

Key Steps :

-

Lactonization : Heating at 100°C under vacuum to form erythro-isocitric acid lactone.

-

Deprotonation : Treatment with NaOH (pH > 7) yields the trianionic form.

Table 3: Chemical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | H₂SO₄, 120°C, 6 h | 45 |

| Lactone Purification | Ethyl Acetate/Chloroform | 72 |

| Final Deprotonation | 0.1 M NaOH, 25°C | 98 |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison for L-Erythro-Isocitrate(3-) Production

| Method | Cost | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Fungal Fermentation | Low | High | 99.5 | Sustainable |

| Enzymatic Synthesis | High | Moderate | 95–99 | Moderate |

| Chemical Synthesis | Moderate | Low | 90–95 | High (Solvent Waste) |

Q & A

Q. What analytical techniques are optimal for quantifying L-erythro-isocitrate(3-) in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-pairing reagents (e.g., tributylamine) improves retention and sensitivity for this highly polar anion. Validate assays using spike-recovery experiments in matrices like serum or tumor homogenates to address interference .

Advanced Research Questions

Q. How do recurrent IDH1 mutations (e.g., R132H) alter L-erythro-isocitrate(3-) metabolism in glioblastoma?

- Methodological Answer : Use CRISPR-edited glioblastoma cell lines expressing mutant IDH1 to compare L-erythro-isocitrate(3-) accumulation via LC-MS. Pair this with -glutamine tracing to quantify oncometabolite 2-hydroxyglutarate (2-HG) production, which competes with isocitrate dehydrogenase activity. Validate findings in patient-derived xenografts (PDXs) with matched RNA-seq to link metabolic shifts to transcriptional programs .

Q. What experimental designs address contradictions in reported L-erythro-isocitrate(3-) levels across cancer subtypes?

- Methodological Answer : Conduct meta-analyses of public metabolomics datasets (e.g., TCGA) stratified by IDH1/2 status, tumor grade, and sample purity. Apply multivariate regression to control for confounding factors like necrosis or stromal contamination. For validation, use laser-capture microdissection to isolate tumor cells from heterogeneous tissues before LC-MS analysis .

Q. How can kinetic modeling resolve uncertainties in L-erythro-isocitrate(3-)’s regulatory role in mitochondrial redox balance?

- Methodological Answer : Develop a compartmentalized Ordinary Differential Equation (ODE) model integrating TCA cycle kinetics, NADPH/NADH ratios, and ROS scavenging. Calibrate parameters using live-cell fluorescence imaging (e.g., roGFP for glutathione redox state) in mitochondria-targeted biosensor lines .

Q. What are the pitfalls in extrapolating L-erythro-isocitrate(3-)’s in vitro behavior to in vivo systems?

- Methodological Answer : Perform parallel in vitro (e.g., isolated mitochondria) and in vivo (e.g., hyperpolarized -isocitrate MRI) experiments. Note discrepancies arising from pH gradients, transport limitations, or competing pathways like glutaminolysis. Use genetic knockouts (e.g., SLC25A1 citrate transporter) to isolate transport effects .

Data Synthesis and Validation Frameworks

- For Meta-Analyses : Follow PRISMA guidelines to aggregate data from studies using consistent quantification methods (e.g., exclusion of assays relying on nonspecific enzymatic coupling). Apply Fisher’s exact test to assess publication bias in reported isocitrate levels .

- For Contradictory Findings : Use sensitivity analyses to test if results hold when excluding outliers or low-quality datasets (e.g., samples with RIN < 7 for RNA integrity). Replicate key experiments in orthogonal models (e.g., yeast vs. mammalian systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.